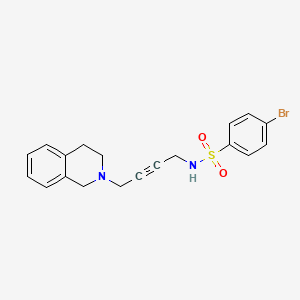

4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide

Description

This compound features a 4-bromobenzenesulfonamide group linked via a but-2-yn-1-yl chain to a 3,4-dihydroisoquinoline moiety. The alkyne linker introduces rigidity and linearity, which may influence molecular conformation and interactions with biological targets.

Properties

IUPAC Name |

4-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2S/c20-18-7-9-19(10-8-18)25(23,24)21-12-3-4-13-22-14-11-16-5-1-2-6-17(16)15-22/h1-2,5-10,21H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZPIZREWSSIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromobenzenesulfonamide moiety linked to a dihydroisoquinoline derivative. This structural arrangement is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in steroid metabolism, such as AKR1C3, which can disrupt the growth and proliferation of cancer cells.

- Protein Binding : Studies have shown that this compound interacts with human serum albumin (HSA), indicating its potential pharmacokinetic properties. The binding constant suggests moderate to strong interactions, which can influence its therapeutic efficacy .

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. It disrupts steroid metabolism pathways, potentially leading to reduced tumor growth in specific cancer types. The inhibition of AKR1C3 is particularly noted for its role in cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound involves absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : The compound's lipophilicity suggests good membrane permeability.

- Metabolism : Potential interactions with cytochrome P450 enzymes have been observed, indicating that metabolism could affect its bioavailability and efficacy .

Study on Anticancer Properties

A study investigating the anticancer effects of structurally similar compounds found that they effectively inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the inhibition of steroidogenic enzymes.

Neuroprotective Mechanisms

Research into related dihydroisoquinoline compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis. These findings suggest a potential application for neurodegenerative conditions .

Data Tables

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its sulfonamide group and alkyne linker , setting it apart from analogs with amide bonds or alternative linkers. Below is a comparative analysis of key features:

Table 1: Structural Comparison of Selected Compounds

Functional Group Impact

Linker Effects

- Methylene or Hydroxypropyl : Flexible linkers (e.g., CH₂ or hydroxypropyl) may enhance solubility and allow broader conformational sampling.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Alkyne Functionalization : Sonogashira coupling or Et2Zn-catalyzed hydroamination to introduce the alkyne moiety (e.g., as in , where alkynyl sulfonamides are synthesized via hydroamination) .

- Sulfonamide Formation : Reaction of 4-bromobenzenesulfonyl chloride with a propargylamine intermediate. Optimize stoichiometry and solvent (e.g., DCM or THF) to minimize byproducts.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (hexane/EtOAc) for high-purity yields.

Key Characterization Data (Example):

| Technique | Expected Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.6–7.4 (aromatic H), δ 3.8–3.5 (CH2-N), δ 2.4 (alkynyl CH) | |

| IR | ~3250 cm<sup>-1</sup> (N-H), ~1335–1160 cm<sup>-1</sup> (SO2 asymmetric/symmetric stretch) | |

| HRMS | Exact mass match for C19H18BrN3O2S |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry using SHELX (e.g., SHELXL for refinement; ). For twinned crystals, apply HKLF5 in SHELXL and validate with Rint < 5% .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., dihydroisoquinoline protons vs. alkyne CH2). used HETCOR to resolve aromatic coupling .

- Mass Spectrometry : Confirm molecular ion peaks and isotopic patterns (e.g., <sup>79</sup>Br/<sup>81</sup>Br doublet) via HRMS .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data during derivative synthesis?

Methodological Answer:

- Scenario : Unexpected splitting in aromatic protons.

- Approach :

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation in sulfonamide groups).

- DEPT-135/HSQC : Differentiate CH2 vs. CH groups near the alkyne (see for DEPT use) .

- Solvent Optimization : Use deuterated DMSO to enhance solubility and reduce aggregation.

- Case Study : In , HETCOR resolved ambiguities in sulfonamide-linked aromatic systems .

Q. What strategies optimize crystal structure refinement for low-resolution or twinned data?

Methodological Answer:

- Data Collection : Use high-flux synchrotron sources (λ = 0.7–1.0 Å) to improve resolution.

- SHELXL Workflow :

- Example : achieved R1 = 4.2% for a brominated sulfonamide using SHELXL .

Q. How to design a reaction mechanism study for Et2Zn-catalyzed hydroamination in sulfonamide synthesis?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated intermediates) or GC-MS.

- Isotope Labeling : Use <sup>15</sup>N-labeled amines to track N-incorporation ( used isotopic MS for mechanistic insights) .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to model transition states (e.g., alkyne activation by Zn).

- Control Experiments : Test Zn-free conditions to rule out radical pathways.

Q. How to address low yields in alkyne functionalization steps?

Methodological Answer:

- Catalyst Screening : Compare Pd/Cu (Sonogashira) vs. Et2Zn systems ( achieved 67–84% yields with Zn catalysts) .

- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Byproduct Analysis : Identify side products (e.g., homocoupled alkynes) via TLC-MS.

- Table: Optimized Conditions from

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Et2Zn | +25% |

| Temperature | 80°C | +15% |

| Reaction Time | 18 hours | Maximize conversion |

Q. How to evaluate biological activity based on structural analogs?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2).

- In Silico Docking : Use AutoDock Vina to predict binding affinity for the dihydroisoquinoline-alkyne motif.

- Assay Design :

- Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli; see for protocols) .

- Anticancer : MTT assay (IC50 vs. HeLa cells; references similar sulfonamide bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.